

# EBC-46 (Tigilanol Tiglate): A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

EBC-46, scientifically known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the blushwood tree (Fontainea picrosperma), found in the rainforests of North Queensland, Australia.[1][2] It is being developed as an intratumoral treatment for a variety of solid tumors.[3][4] This document provides a detailed overview of the pharmacology and toxicology profile of EBC-46, designed for professionals in the field of drug development and cancer research.

## Pharmacology Mechanism of Action

Tigilanol tiglate exhibits a multi-faceted mechanism of action, primarily centered around the activation of Protein Kinase C (PKC) isoforms, leading to a rapid and localized inflammatory response, disruption of tumor vasculature, and direct tumor cell death.[3][5][6]

A single intratumoral injection of EBC-46 initiates a cascade of events:

• PKC Activation: EBC-46 is a potent activator of a specific subset of PKC isoforms, including PKC-α, -βI, -βII, and -y.[7][8] This activation is more specific compared to the structurally related phorbol 12-myristate 13-acetate (PMA).[7] The activation of PKC is crucial for the

## Foundational & Exploratory





drug's efficacy, as co-injection with a PKC inhibitor, bisindolylmaleimide-1, reduces its antitumor effects.[7][8]

- Inflammatory Response: The activation of PKC triggers a rapid and highly localized acute inflammatory response.[2][6] This involves the recruitment and activation of immune cells, particularly neutrophils and macrophages, to the tumor site.[2] EBC-46 has been shown to induce an oxidative burst from purified human polymorphonuclear cells.[7][9]
- Vascular Disruption: A key effect of EBC-46 is the rapid disruption of the tumor's vascular integrity.[10][11] This is demonstrated by an increased permeability of endothelial cell monolayers in vitro and is mediated in part by the activation of the Beta-II isoform of PKC.[7] [12] This leads to hemorrhagic necrosis within the tumor.[8][9]
- Direct Oncolysis and Immunogenic Cell Death: EBC-46 directly induces tumor cell death.[3]
   This occurs through oncolysis, characterized by the disruption of mitochondrial function, within hours of administration.[12] Furthermore, EBC-46 induces immunogenic cell death (ICD), which is mediated by a caspase/gasdermin E-dependent pyroptotic pathway.[3] This process leads to the release of damage-associated molecular patterns (DAMPs), such as HMGB1, ATP, and calreticulin, which can stimulate a systemic anti-tumor immune response.

The culmination of these events is rapid tumor ablation, followed by eschar formation and a robust wound-healing response, often with minimal scarring.[3][7]

Signaling Pathway of EBC-46





Click to download full resolution via product page

Caption: EBC-46 mechanism of action signaling pathway.

## **Pharmacokinetics**

Pharmacokinetic studies in mice have shown that after intratumoral injection, EBC-46 is preferentially retained within the tumor, with low levels detected in systemic circulation.[7][8][9] This localized distribution contributes to its favorable safety profile, minimizing systemic toxicity. [9] When administered intravenously to rats and dogs, the metabolism of tigilanol tiglate has been characterized, though this route is not intended for clinical use.[14]

## **Pharmacodynamics**

The pharmacodynamic effects of EBC-46 are characterized by a rapid onset of action. Within hours of a single injection, visible changes at the treatment site occur, including erythema and edema, followed by hemorrhagic necrosis of the tumor.[6][7] In preclinical models, loss of tumor cell viability was evident as early as four hours post-injection.[7][8] Thermographic imaging in canine patients has shown an initial decrease in tumor temperature, followed by an increase, and then a sustained decrease, correlating with vascular disruption and necrosis.[15]



## **Toxicology Profile**

The toxicology of EBC-46 has been evaluated in both preclinical animal studies and human clinical trials. The primary toxicities observed are localized to the injection site and are considered an extension of the drug's mechanism of action.

## **Preclinical Toxicology**

In preclinical studies, intratumoral injection of EBC-46 resulted in significantly greater local responses, such as erythema and edema, compared to injection into normal skin.[7][9] Systemic toxicity is reported to be low due to the preferential retention of the drug within the tumor.[16][17]

## **Clinical Toxicology and Safety**

The first-in-human Phase I dose-escalation study provided key insights into the safety and tolerability of intratumoral tigilanol tiglate in patients with solid tumors.[4][18]

Key Findings from the Phase I Study:

- Dose and Administration: Patients were administered escalating doses starting from 0.06 mg/m². The maximum dose reached was 3.6 mg/m², and a maximum tolerated dose (MTD) was not reached.[4][18]
- Adverse Events: A total of 160 treatment-emergent adverse events were reported in 22 patients.[4][18] The most common were injection site reactions, which occurred in all tumors and tumor types, even at the lowest dose.[4][18]
- Serious Adverse Events: There were two serious adverse events reported: upper airway obstruction and septicemia.[4][18] One instance of dose-limiting toxicity (upper airway obstruction) was also reported.[4][18]
- Deaths: No deaths occurred during the study.[4][18]

Overall, intratumoral tigilanol tiglate was generally well-tolerated, with most adverse events being localized and manageable.[4][18]



## **Quantitative Data Summary**

## Table 1: Preclinical Efficacy of EBC-46 in Mouse Models

| Tumor Model                       | Response                                   | Long-term Cure<br>Rate (12 months) | Reference |
|-----------------------------------|--------------------------------------------|------------------------------------|-----------|
| Melanoma, Head and<br>Neck, Colon | Rapid tumor<br>breakdown within 4<br>hours | >70%                               | [1][19]   |
| Syngeneic and<br>Xenograft Models | Rapid tumor ablation                       | Not specified                      | [7][9]    |

Table 2: Clinical Efficacy of Tigilanol Tiglate in

**Veterinary Patients (Canine Mast Cell Tumors)** 

| Treatment        | Complete<br>Response (at<br>28 days) | Objective<br>Tumor<br>Response | 12-Month<br>Recurrence-<br>Free Rate | Reference |
|------------------|--------------------------------------|--------------------------------|--------------------------------------|-----------|
| Single Injection | 75%                                  | 80%                            | 89% (of evaluable cases)             | [3]       |
| Two Injections   | 88%                                  | Not specified                  | Not specified                        | [3]       |

Table 3: Clinical Efficacy from Phase I Human Study

| Number of Patients | Tumor<br>Types                      | Complete<br>Response | Partial<br>Response | Stable<br>Disease | Reference |
|--------------------|-------------------------------------|----------------------|---------------------|-------------------|-----------|
| 22                 | 9 different<br>solid tumor<br>types | 4 (18%)              | 2 (9%)              | 10 (45%)          | [3][4]    |

## Table 4: Safety and Tolerability from Phase I Human Study



| Parameter                    | Finding                                  | Reference |
|------------------------------|------------------------------------------|-----------|
| Number of Patients           | 22                                       | [4][18]   |
| Starting Dose                | 0.06 mg/m <sup>2</sup>                   | [4][18]   |
| Maximum Dose Reached         | 3.6 mg/m <sup>2</sup>                    | [4][18]   |
| Maximum Tolerated Dose (MTD) | Not reached                              | [4][18]   |
| Dose-Limiting Toxicities     | 1 (upper airway obstruction)             | [4][18]   |
| Serious Adverse Events       | 2 (upper airway obstruction, septicemia) | [4][18]   |
| Deaths                       | 0                                        | [4][18]   |

## Experimental Protocols PKC Isoform Translocation Assay

Objective: To determine which PKC isoforms are activated by EBC-46.

#### Methodology:

- Cell Culture and Transfection: SK-MEL-28 cells are seeded in 96-well plates. After 24 hours, cells are transiently transfected with pPKC-EGFP vector DNA for various PKC isoforms using Lipofectamine 2000.[7]
- Treatment: After 24 hours of incubation post-transfection, cells are treated with 100 ng/ml of either PMA (phorbol 12-myristate 13-acetate) as a positive control or EBC-46 for 1 hour.[7]
- Fixation and Imaging: Cells are washed with ice-cold PBS, fixed with 2% formaldehyde/0.2% glutaraldehyde in PBS, and imaged using an inverted fluorescence microscope.[7]
- Analysis: The localization of fluorescence (cytoplasmic, plasma membrane, perinuclear membrane, or other membranes) is quantified by counting at least 50 fluorescent cells per well using ImageJ software.[7]



#### Experimental Workflow for PKC Translocation Assay



Click to download full resolution via product page



Caption: Workflow for PKC isoform translocation assay.

#### In Vivo Tumor Ablation Studies in Mouse Models

Objective: To evaluate the in vivo efficacy of EBC-46 in ablating solid tumors.

#### Methodology:

- Animal Models: Syngeneic or xenograft tumor models are established in mice (e.g., BALB/c Foxn1nu mice).[7] Tumors such as SK-MEL-28 melanoma or FaDu head and neck cancer cells are implanted.[7]
- Treatment: A single intratumoral injection of EBC-46 (e.g., 50 nmol or 30 μg) is administered.
   [7]
- Monitoring and Endpoints: Tumor growth is monitored over time. Local responses such as
  erythema and edema are assessed at specific time points (e.g., 24 hours).[7] The primary
  endpoint is tumor ablation and long-term cure.[1]
- Ex Vivo Viability Assay: To assess the timing of cell death, tumors are excised at various time points post-injection (e.g., 4 hours), and tumor cells are cultured ex vivo to determine viability.[7]

### **Phase I Human Clinical Trial Protocol**

Objective: To determine the safety, tolerability, preliminary efficacy, and pharmacokinetics of intratumoral tigilanol tiglate.

#### Methodology:

- Study Design: A multicenter, non-randomized, open-label, single-arm, dose-escalation study. [4][18]
- Patient Population: Patients with solid tumors accessible for intratumoral injection.[4][18]
- Dosing: Dose escalation starts at 0.06 mg/m² and increases in subsequent cohorts. The drug
  is injected into tumors that are at least twice the volume of the injection.[4][18]







Assessments: Safety is assessed by monitoring adverse events (AEs), serious adverse
events (SAEs), and dose-limiting toxicities (DLTs). Efficacy is evaluated using standard
criteria such as RECIST. Pharmacokinetic parameters are also measured.[4][16]

Logical Relationship in EBC-46's Therapeutic Action





Click to download full resolution via product page

Caption: Logical flow of EBC-46's therapeutic action.



### Conclusion

EBC-46 (tigilanol tiglate) is a novel anticancer agent with a unique and potent mechanism of action. Its ability to rapidly induce hemorrhagic necrosis and an acute inflammatory response through the activation of specific PKC isoforms makes it a promising agent for the intratumoral treatment of solid tumors. The pharmacological profile is characterized by localized activity, minimizing systemic exposure and associated toxicities. The toxicology profile is favorable, with adverse events being primarily injection site reactions that are a direct consequence of the drug's therapeutic action. The data from preclinical and early-phase clinical trials support its continued development for various cancer indications. Further research will be crucial to fully elucidate its potential in combination therapies and to expand its application to a broader range of tumor types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cancer drug destroys tumours in pre-clinical trials [qimrb.edu.au]
- 2. qbiotics.com [qbiotics.com]
- 3. Oncology Human QBiotics [qbiotics.com]
- 4. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Use of the Intratumoural Anticancer Drug Tigilanol Tiglate in Two Horses [frontiersin.org]
- 7. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 8. qbiotics.com [qbiotics.com]
- 9. Intra-lesional injection of the novel PKC activator EBC-46 rapidly ablates tumors in mouse models PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. news.stanford.edu [news.stanford.edu]
- 11. oncologynews.com.au [oncologynews.com.au]
- 12. droracle.ai [droracle.ai]
- 13. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EBC-46 vs Other Natural Cancer Treatments: Research Comparison | Blushwood Health [blushwood.health]
- 15. Veterinary Cancer Society Conference 2017 VIN [vin.com]
- 16. Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]
- 18. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) PMC [pmc.ncbi.nlm.nih.gov]
- 19. fomatmedical.com [fomatmedical.com]
- To cite this document: BenchChem. [EBC-46 (Tigilanol Tiglate): A Comprehensive Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371694#ebc-46-pharmacology-and-toxicology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com